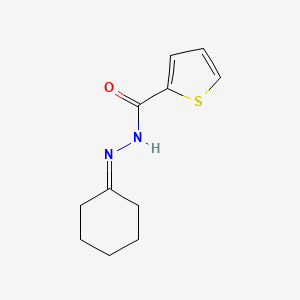
N'-cyclohexylidene-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexylidene-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.30666 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a hydrazide group, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
The synthesis of N’-cyclohexylidene-2-thiophenecarbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid derivatives with hydrazine. One efficient method involves the formation of an unstable intermediate, N,N-dicyclohexylcarbamidicthiophene-2-carboxylic anhydride, which then reacts with hydrazine to form the desired product . This method yields high purity and efficiency, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
N’-cyclohexylidene-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
N’-cyclohexylidene-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-thiophenecarbohydrazide involves its interaction with molecular targets through its hydrazide and thiophene groups. These interactions can lead to the formation of coordination complexes with metal ions, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or material science .
Comparison with Similar Compounds
N’-cyclohexylidene-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
2-thiophenecarbohydrazide: This compound shares the thiophene and hydrazide groups but lacks the cyclohexylidene moiety, making it less sterically hindered.
2-thenoyl-hydrazine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Thiophene-2-carboxylic hydrazide: Another related compound with similar functional groups but different overall structure and properties.
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H14N2OS/c14-11(10-7-4-8-15-10)13-12-9-5-2-1-3-6-9/h4,7-8H,1-3,5-6H2,(H,13,14) |
InChI Key |
XLIMVVMOOBOXHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=CS2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















